5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone is a complex polycyclic aromatic compound that incorporates sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactions. One common method includes the fusion of carbonyl derivatives with elemental sulfur under specific conditions . Another approach involves palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This often involves optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like FeCl3.
Reduction: Electrochemical reduction can be employed to study its redox properties.
Substitution: It can undergo substitution reactions, particularly involving its nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents include elemental sulfur, palladium catalysts, and oxidizing agents like FeCl3 . Reaction conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone has several scientific research applications:
Chemistry: It is used in the study of polycyclic aromatic hydrocarbons and their electronic properties.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism by which 5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone exerts its effects involves its interaction with molecular targets through its polycyclic aromatic structure. This interaction can influence electronic properties and reactivity, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Thia-5,7-diazacyclopenta[cd]phenalene: Similar in structure but differs in the arrangement of sulfur and nitrogen atoms.
Benzodithiophene fused cyclopentannulated aromatics: Share similar electronic properties but have different structural frameworks.
Uniqueness
5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone is unique due to its specific arrangement of sulfur and nitrogen atoms within a polycyclic aromatic framework. This unique structure imparts distinct electronic properties and reactivity, making it valuable for specific scientific and industrial applications .
Eigenschaften
CAS-Nummer |
31611-29-7 |
---|---|
Molekularformel |
C24H8N2O4S |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
15-thia-10,20-diazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone |
InChI |
InChI=1S/C24H8N2O4S/c27-21-9-3-1-7-8-2-4-10-16-12(24(30)26-22(10)28)6-14-20(18(8)16)19-13(31-14)5-11(23(29)25-21)15(9)17(7)19/h1-6H,(H,25,27,29)(H,26,28,30) |
InChI-Schlüssel |
DOBOULGDHQSLKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC4=C5C3=C1C6=C7C5=C(S4)C=C8C7=C(C=C6)C(=O)NC8=O)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.